Sunset Yellow FCF

Overview

Description

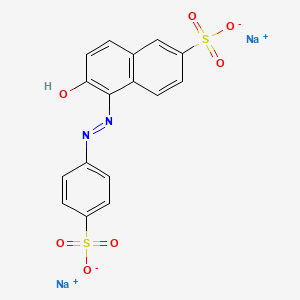

Sunset Yellow FCF, also known as Orange Yellow S or C.I. 15985, is a petroleum-derived orange azo dye. It is widely used as a food coloring agent and is known by different names in various regions, such as FD&C Yellow 6 in the United States and E110 in Europe . This compound is characterized by its pH-dependent maximum absorption at about 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm .

Mechanism of Action

Target of Action

Sunset Yellow FCF, also known as E110, is a synthetic orange azo dye . It is primarily used to enhance the physical and chemical properties of food products and their preservation . The primary targets of this compound are the proteins with which it interacts, such as bovine serum albumin (BSA) and collagen .

Mode of Action

This compound interacts with its targets by binding to them, altering their functional responses . This interaction is facilitated by the dye’s high solubility in water , which allows it to easily mix with the food products it is added to .

Biochemical Pathways

It has been observed that the dye can alter the functional responses of splenocytes, a type of white blood cell involved in the immune response . This suggests that this compound may have an impact on the immune system.

Pharmacokinetics

The dye’s high water solubility suggests that it may be excreted via the kidneys.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the dye’s maximum absorption is pH-dependent, with a maximum absorption at about 480 nm at pH 1 and 443 nm at pH 13 . This suggests that the dye’s action can be influenced by the acidity or alkalinity of its environment. Additionally, the dye’s refractive indexes decrease when the temperature of the solution increases , indicating that temperature can also affect the dye’s action.

Biochemical Analysis

Biochemical Properties

Sunset Yellow FCF plays a role in various biochemical reactions, primarily as a colorant. It interacts with several biomolecules, including proteins and enzymes. For instance, it has been observed to interact with bovine serum albumin and collagen, affecting their structural properties . These interactions are typically non-covalent, involving hydrogen bonding and van der Waals forces. The dye’s stability in acidic and basic conditions also makes it a useful tool in studying pH-dependent biochemical processes .

Cellular Effects

This compound has been shown to influence cellular processes in various ways. In some studies, it has been linked to hyperactivity in children, suggesting it may affect neuronal cell signaling pathways . Additionally, exposure to this compound has been associated with DNA damage and apoptosis in liver and kidney cells of chick embryos . These effects indicate that the dye can influence gene expression and cellular metabolism, potentially leading to adverse health outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules. It can bind to proteins and enzymes, altering their activity. For example, it has been shown to inhibit the proliferation of mouse splenocytes by interfering with cell signaling pathways . The dye’s azo group can undergo reduction by intestinal bacteria, leading to the formation of aromatic amines, which can further interact with cellular components . These interactions can result in changes in gene expression and enzyme activity, contributing to the observed cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is stable up to 330°C, but its oxidative decomposition occurs at higher temperatures . Over time, this compound can degrade, leading to changes in its color and biochemical properties. Long-term exposure studies have shown that the dye can cause testicular damage and affect sperm morphology in animal models . These findings suggest that prolonged exposure to this compound can have significant long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as DNA damage, apoptosis, and testicular damage . The acceptable daily intake for this compound is set at 0-4 mg/kg body weight, but studies have shown that higher doses can lead to toxic effects . These findings highlight the importance of dosage in determining the safety of this compound.

Metabolic Pathways

This compound is metabolized primarily by intestinal bacteria, which reduce the azo group to form aromatic amines . These metabolites can be absorbed by the intestinal tract and further processed by liver enzymes. The reduction of the azo group is a key step in the metabolic pathway of this compound, influencing its biological activity and potential toxicity. The dye’s interaction with metabolic enzymes can also affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The dye’s solubility in water and ethanol facilitates its distribution in aqueous environments, while its interaction with cellular membranes can affect its transport across cell barriers. These properties play a crucial role in determining the bioavailability and cellular effects of this compound.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The dye can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct this compound to these locations, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism and potential health effects.

Preparation Methods

Sunset Yellow FCF is synthesized from aromatic hydrocarbons. The synthetic route involves the sulfonation of 2-naphthol followed by diazotization and coupling with 4-aminobenzenesulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the proper formation of the azo bond. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Sunset Yellow FCF undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents, this compound can be broken down into smaller aromatic compounds.

Reduction: The azo bond in this compound can be reduced to form amines.

Substitution: The sulfonate groups in this compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include sulfuric acid for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include smaller aromatic compounds and amines .

Scientific Research Applications

Sunset Yellow FCF has a wide range of scientific research applications:

Chemistry: It is used as a pH indicator due to its color change properties at different pH levels.

Biology: this compound is employed in various staining techniques to visualize biological samples.

Medicine: It is used in the formulation of certain pharmaceuticals to improve their appearance and stability.

Industry: This compound is used in the food and beverage industry to color products such as candies, desserts, and beverages

Comparison with Similar Compounds

Sunset Yellow FCF is similar to other azo dyes such as Tartrazine (FD&C Yellow 5) and Allura Red AC (FD&C Red 40). it is unique in its specific absorption properties and its use in combination with other dyes like Amaranth to produce brown coloring in chocolates and caramel . Other similar compounds include:

Tartrazine: Another azo dye used for yellow coloring.

Allura Red AC: A red azo dye used in various food products.

Amaranth: A red azo dye often used in combination with this compound.

This compound stands out due to its specific applications and regulatory approvals in different regions.

Biological Activity

Sunset Yellow FCF (E110) is a synthetic azo dye widely used in the food, pharmaceutical, and cosmetic industries. Its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and effects on development and immune systems. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity of this compound.

This compound is known for its bright yellow color and is commonly found in products such as beverages, candies, and cosmetics. It was first introduced as a food colorant in 1929, with an acceptable daily intake (ADI) established at 0-2.5 mg/kg body weight/day. The compound has an LD50 greater than 6,000 mg/kg in mice and over 10,000 mg/kg in rats, indicating a relatively low acute toxicity level .

Acute and Chronic Toxicity

Several studies have evaluated the acute and chronic toxicity of this compound:

- Short-term Studies : Administration of Sunset Yellow to rats at doses ranging from 0.5% to 3% in their diet for 90 days showed no significant adverse effects on growth or food consumption. However, slight diarrhea was observed at higher concentrations .

- Long-term Studies : In a two-year feeding study with mice, no significant tumor formation was noted at dietary levels of 1% and 2% .

Developmental Effects

Research has indicated potential developmental effects associated with this compound:

- Embryotoxicity : A study involving the injection of Sunset Yellow into fertilized chicken eggs demonstrated adverse effects on the embryonic development of the spleen and thymus, including developmental retardation and altered immune cell distribution .

- Histological Changes : Histological examinations revealed that exposure led to increased spleen volume but reduced lymphocyte accumulation in the bursa of Fabricius, suggesting compromised immune function .

Mutagenicity and Genotoxicity

Numerous studies have assessed the mutagenic potential of this compound:

- Salmonella Assays : Tests conducted using Salmonella typhimurium strains showed that Sunset Yellow did not induce reverse mutations, indicating a lack of mutagenic activity under certain conditions .

- Cytotoxicity Tests : In lymphocyte cultures, increasing concentrations of Sunset Yellow led to decreased mitotic indices and increased micronucleus frequencies, suggesting cytotoxic and genotoxic effects .

Immune System Effects

Research has also highlighted the impact of Sunset Yellow on immune system development:

- Effects on Immune Organs : The dye was found to affect the morphological structure of immune organs like the spleen and thymus in embryonic development studies. Higher doses resulted in significant changes in cell populations within these organs .

Summary of Key Findings

Properties

IUPAC Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQPTROHQCGFEF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2Na2O7S2 | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021456 | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUNSET YELLOW FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FD&C yellow 6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.43X10-22 mm Hg at 25 °C (estimated) | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-red crystals, Orange powder | |

CAS No. |

1325-37-7, 2783-94-0 | |

| Record name | DIRECT YELLOW 11 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20308 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Food Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002783940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 11 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Yellow 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FD&C YELLOW NO. 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77VEI93A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. DIRECT YELLOW 11 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5525 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C | |

| Record name | FD & C YELLOW NO. 6 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20404 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD YELLOW 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is the molecular formula and weight of Sunset Yellow FCF?

A1: this compound has a molecular formula of C16H10N2Na2O7S2 and a molecular weight of 452.37 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits a maximum absorbance wavelength (λmax) around 482 nm, making it easily detectable using UV-Vis spectroscopy. [] It also shows characteristic peaks in other spectroscopic techniques like FTIR and NMR, enabling its identification and structural analysis. [, ]

Q3: What are the known toxicological effects of this compound?

A3: Studies have shown that this compound can induce a range of adverse effects, including:

- Neurobehavioral impairment: Post-weaning exposure to high doses of this compound in rats resulted in reduced volume of the medial prefrontal cortex, neuronal and glial cell loss, and impaired anxiety behavior and spatial memory. []

- Reproductive effects: While high doses of this compound did not significantly impact litter size, weight, or sex ratio in mice, some adverse effects on swimming behavior and other neurodevelopmental parameters were observed. []

- Cellular toxicity: this compound demonstrated cytotoxic and mitodepressive effects on Chara vulgaris, decreasing the mitotic index and causing nuclear and chromosomal abnormalities. []

- Organ weight changes: In rats, Ponceau 3R, a dye structurally similar to this compound, caused increased liver weight, protein content, and RNA synthesis, while this compound showed no significant effect. This suggests potential differences in toxicity among azo dyes. []

Q4: What are the potential long-term effects of this compound exposure?

A4: While more research is needed, some studies suggest potential long-term risks associated with this compound exposure, including:

- Immunomodulatory effects: this compound suppressed immune responses in splenocytes at non-cytotoxic doses, indicating potential immunomodulatory effects. []

- Genotoxicity: Studies on chick embryos showed that this compound could induce DNA damage and apoptosis. []

Q5: What analytical methods are commonly used to detect and quantify this compound in food and other products?

A5: Several techniques are employed for the analysis of this compound:

- High-Performance Liquid Chromatography (HPLC): This versatile method allows separation and quantification of this compound in complex mixtures, even at low concentrations. [, , , , ]

- Spectrophotometry: Exploiting the distinct absorbance properties of this compound, spectrophotometric methods provide a simple and rapid approach for its detection and quantification. [, , ]

- Voltammetry: Electrochemical methods, such as differential pulse voltammetry (DPV), offer sensitive and selective detection of this compound. [, , ]

Q6: What are the challenges associated with the analysis of this compound?

A6: Analysis of this compound can be challenging due to:

- Presence of impurities: Commercial this compound often contains impurities and subsidiary colors that need to be separated and identified. [, , ]

- Matrix effects: The complexity of food and other matrices can interfere with the analysis, requiring efficient extraction and cleanup procedures. []

Q7: What is the environmental fate of this compound?

A7: this compound can enter the environment through wastewater discharge from various industries. Its persistence and potential for bioaccumulation raise concerns about its ecotoxicological effects.

Q8: What methods are available for the degradation of this compound in wastewater?

A8: Various techniques have been explored for the removal and degradation of this compound from wastewater, including:

- Adsorption: Several materials, including activated carbon, layered double hydroxides, and modified carbon nanotubes, have shown promising adsorption capabilities for this compound removal. [, , , ]

- Photocatalytic degradation: Utilizing semiconductor photocatalysts, such as WO₃, in combination with UV or visible light irradiation, has demonstrated effective degradation of this compound. [, ]

- Plasma-catalytic degradation: Gliding arc plasma, particularly when combined with catalysts like WO₃, can effectively degrade this compound through the generation of reactive species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.